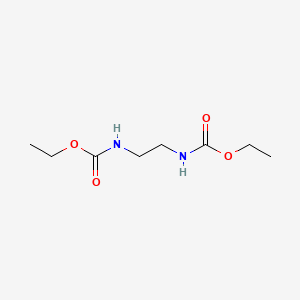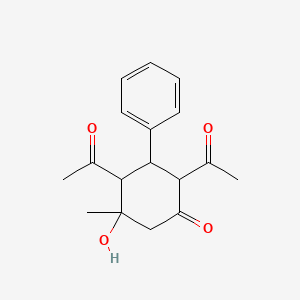
Diethyl ethylenedicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le diéthyl éthylènedicarbamate est un composé organique de formule moléculaire C8H16N2O4. Il appartient à la famille des carbamates, qui sont des esters de l'acide carbamique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le diéthyl éthylènedicarbamate peut être synthétisé par la réaction de l'éthylènediamine avec le carbonate de diéthyle. La réaction se produit généralement dans des conditions douces, en présence d'un catalyseur pour faciliter le processus. La réaction générale est la suivante :
C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH
Méthodes de production industrielle
Dans les milieux industriels, la production de diéthyl éthylènedicarbamate implique souvent l'utilisation de réacteurs à écoulement continu pour garantir un rendement et une pureté élevés. Le processus est optimisé pour minimiser l'utilisation de matériaux dangereux et réduire l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le diéthyl éthylènedicarbamate subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des amines ou d'autres formes réduites.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe carbamate est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut produire divers carbamates substitués.
Applications de recherche scientifique
Le diéthyl éthylènedicarbamate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Médecine : Des recherches sont en cours sur son utilisation potentielle comme agent thérapeutique, en particulier dans le traitement des infections parasitaires.
Industrie : Il est utilisé dans la production de polymères, de revêtements et d'autres matériaux industriels.
Mécanisme d'action
Le mécanisme par lequel le diéthyl éthylènedicarbamate exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes en se liant à leurs sites actifs, empêchant ainsi leur fonction normale. Cette inhibition peut entraîner divers effets biologiques, selon l'enzyme ciblée.
Applications De Recherche Scientifique
Diethyl ethylenedicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which diethyl ethylenedicarbamate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Composés similaires
Diéthylcarbamazine : Utilisé comme médicament anthelminthique.
Diméthylcarbamate : Un autre membre de la famille des carbamates avec des applications différentes.
Unicité
Le diéthyl éthylènedicarbamate est unique en raison de sa structure chimique spécifique, qui lui permet de participer à une variété de réactions chimiques et d'interagir avec différentes cibles moléculaires. Sa polyvalence en fait un produit précieux dans de multiples domaines de la recherche et de l'industrie.
Propriétés
Numéro CAS |
818-42-8 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
SDNZFSXPFLVPMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969613.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969618.png)


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B11969641.png)
![isopropyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969646.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)

![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)
